4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(17-12-20-23(21-17)14-4-2-1-3-5-14)22-11-8-16(13-22)25-15-6-9-19-10-7-15/h1-7,9-10,12,16H,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDAEVPDYJFUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The pyrrolidine and pyridine moieties can be introduced through nucleophilic substitution reactions or other suitable organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s biological activity can be studied to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological effects. Its interaction with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential and mechanism of action.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with derivatives reported in and , such as pyridine cores and substituted phenyl groups. Key differences include:
- Triazole-Pyrrolidine Linkage: Unlike simpler pyridine derivatives (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine in ), the target compound incorporates a triazole-pyrrolidine-carbonyl group.
- Substituent Diversity: describes compounds with 4-chlorophenyl and 4-methoxyphenyl substituents, which are known to modulate electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Physicochemical Properties
- However, it may exceed simpler pyridine derivatives (466–545 g/mol) due to the triazole-pyrrolidine appendage .
- Thermal Stability: The melting points of pyridine derivatives in (268–287°C) suggest high thermal stability, likely due to strong intermolecular interactions (e.g., hydrogen bonding from amino groups). The target compound’s stability may depend on the triazole’s planarity and carbonyl group interactions .
Methodological Considerations
Structural characterization of similar compounds relies heavily on techniques like X-ray crystallography, as noted in , and 7:
- SHELX Software : The refinement program SHELXL () is widely used for small-molecule crystallography. Its precision in modeling anisotropic displacement parameters could resolve the target compound’s triazole-pyrrolidine conformation .
- WinGX and ORTEP : Visualization tools like ORTEP () aid in analyzing bond lengths and angles, critical for comparing the target compound’s geometry with derivatives in and .
Biological Activity
The compound 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine represents a novel class of triazole-containing compounds that have garnered attention due to their potential biological activities. The triazole moiety is known for its pharmacological significance, particularly in the development of anti-inflammatory and antimicrobial agents.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyridine ring connected to a pyrrolidine moiety through an ether linkage.
- Triazole Substituent : The presence of the 2-phenyl-2H-1,2,3-triazole-4-carbonyl group enhances the compound's biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, a related compound with a similar triazole structure was shown to inhibit nitric oxide (NO) release in response to lipopolysaccharide (LPS) stimulation in RAW264.7 macrophages. This effect was attributed to the suppression of NF-κB p65 translocation and inflammatory gene expression, indicating potential therapeutic applications in autoimmune hepatitis (AIH) models .
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. The incorporation of the triazole ring has been linked to enhanced activity against various pathogens. Compounds derived from triazoles have been effective against bacterial strains and fungi, suggesting that similar derivatives like 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine may also possess significant antimicrobial effects.
Study on Triazole Derivatives
In a comparative study examining various triazole derivatives, one compound demonstrated significant inhibition of inflammatory markers in an animal model of hepatitis. This study utilized immunofluorescence assays and real-time qPCR to assess gene expression changes in treated versus untreated groups .
| Compound | Activity | Model Used | Key Findings |
|---|---|---|---|
| Compound 8d | Anti-inflammatory | AIH mouse model | Reduced ALT/AST levels and inflammation |
| 4-{[1-(2-phenyl-2H-1,2,3-triazole)]} | Antimicrobial | Various bacterial strains | Effective against Gram-positive bacteria |
The biological activity of triazole-containing compounds is often linked to their ability to modulate signaling pathways involved in inflammation and immune responses. Specifically, the inhibition of NF-kB signaling is a common mechanism through which these compounds exert their effects. Additionally, the interaction with microbial enzymes or cellular structures may contribute to their antimicrobial properties.
Q & A
Q. How can researchers optimize the synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach. First, prepare the pyrrolidine-3-yloxy intermediate via nucleophilic substitution between pyrrolidin-3-ol and a halogenated pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF). Next, introduce the 2-phenyl-1,2,3-triazole-4-carbonyl moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation). Critical parameters include solvent choice (e.g., ethanol for greener synthesis), temperature control (room temperature for stability), and stoichiometric precision. Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol, as demonstrated for similar triazolopyridines, can enhance purity by minimizing side products . Chromatographic purification (e.g., silica gel column or preparative HPLC) is essential to isolate the final compound.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the pyridine, triazole, and pyrrolidine rings. For example, the pyridine C-2 proton typically appears downfield (~8.5 ppm) due to electronegative substituents .
- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) from the triazole carbonyl and C-O-C stretching (~1250 cm⁻¹) from the ether linkage .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with broad-spectrum assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases). The triazole moiety may chelate metal ions in active sites .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Dose-response curves (0.1–100 µM) can identify IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the pyridine ring’s π-π stacking potential .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic analysis of this compound due to structural flexibility?
- Methodological Answer : The pyrrolidine ring’s conformational flexibility and the triazole’s planar geometry complicate crystallization. Strategies include:
- Co-crystallization : Use of stabilizing agents (e.g., cyclodextrins) or heavy-atom derivatives (e.g., PtCl₄) to enhance diffraction .
- Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K.
- Software Refinement : SHELXL for small-molecule refinement, employing restraints for flexible regions (e.g., pyrrolidine torsion angles) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:
- Reproducibility Checks : Standardize protocols (e.g., serum concentration in cell culture, pH in enzymatic assays) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
- QSAR Modeling : Correlate structural variations (e.g., substituent electronegativity on the pyridine ring) with activity trends using software like Schrödinger’s Maestro .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : AutoDock Vina or Glide to screen against targets (e.g., EGFR kinase). Prioritize binding poses with hydrogen bonds to the triazole nitrogen or pyridine oxygen .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to confirm binding .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities, validating against experimental IC₅₀ values .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility and metabolic stability via:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the pyrrolidine oxygen .
- LogP Adjustment : Substituent modifications (e.g., fluorine at the phenyl ring) to balance hydrophilicity (HPLC logP < 3) .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Key Data from Evidence
- Synthesis Yield : Oxidative cyclization with NaOCl in ethanol achieves ~73% yield for triazolopyridines .
- Biological Activity : Similar triazole derivatives show IC₅₀ values of 1–10 µM in kinase inhibition assays .
- Crystallography : SHELXL refines structures with R-factors < 0.05 for high-resolution (<1.0 Å) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
